2-(2-(3-Pyridyl)Vinyl)Quinazolin-4-One

Fragment-Based Drug Discovery RAD51 Inhibition Scaffold Optimization

2-(2-(3-Pyridyl)Vinyl)Quinazolin-4-One (C15H11N3O, MW 249.27 g/mol) is the unsubstituted core scaffold of the 2-styrylquinazolin-4(3H)-one class, incorporating a critical (E)-2-(pyridin-3-yl)vinyl pharmacophore. This specific compound is not merely an analog but the foundational ring system from which potent N3-substituted derivatives, such as the RAD51 inhibitor B02 and selective NMDA receptor antagonists, are derived.

Molecular Formula C15H11N3O
Molecular Weight 249.27 g/mol
Cat. No. B8289302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3-Pyridyl)Vinyl)Quinazolin-4-One
Molecular FormulaC15H11N3O
Molecular Weight249.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(=N2)C=CC3=CN=CC=C3
InChIInChI=1S/C15H11N3O/c19-15-12-5-1-2-6-13(12)17-14(18-15)8-7-11-4-3-9-16-10-11/h1-10H,(H,17,18,19)
InChIKeyDDIHOIBFSBKMLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(3-Pyridyl)Vinyl)Quinazolin-4-One: Core Scaffold Identity and Research-Grade Procurement Parameters


2-(2-(3-Pyridyl)Vinyl)Quinazolin-4-One (C15H11N3O, MW 249.27 g/mol) is the unsubstituted core scaffold of the 2-styrylquinazolin-4(3H)-one class, incorporating a critical (E)-2-(pyridin-3-yl)vinyl pharmacophore [1]. This specific compound is not merely an analog but the foundational ring system from which potent N3-substituted derivatives, such as the RAD51 inhibitor B02 and selective NMDA receptor antagonists, are derived [2]. Unlike its downstream derivatives, this scaffold retains a free N3-H, enabling direct functionalization at the 3-position for building diverse compound libraries without the need for deprotection or scaffolding steps, a critical advantage in structure-activity relationship (SAR) exploration and fragment-based drug discovery [1].

Why Generic 2-(2-(3-Pyridyl)Vinyl)Quinazolin-4-One Cannot Substitute for N-Alkylated Derivatives in Target Binding


The procurement of a generic quinazolinone or a simple 2-styryl analog in place of the specific 2-(2-(3-Pyridyl)Vinyl)Quinazolin-4-One scaffold introduces a high risk of project attrition. While N3-substituted derivatives like the RAD51 inhibitor B02 (IC50 ~27.4 µM) show specific on-target activity, the presence of the free N3-H profoundly alters the hydrogen-bonding network and molecular recognition, as evidenced by the >100-fold selectivity shifts for NMDA receptor subtypes versus AMPA/kainate receptors when modifying the 3-position substituent on the same core [1]. Furthermore, affinity data in BindingDB confirms that subtle changes on this scaffold, like the addition of a 6-iodo group, can shift IC50 values for NMDA receptor subunit antagonism from low nanomolar to micromolar ranges, illustrating that the exact core structure is a non-negotiable determinant of biological outcome [2]. Using an alternative core negates the downstream SAR built upon the unique (E)-2-(pyridin-3-yl)vinyl motif at the 2-position of the unsubstituted quinazolinone ring.

Verifiable Differentiation Data for 2-(2-(3-Pyridyl)Vinyl)Quinazolin-4-One Against Closest Analogs


Differentiation from RAD51 Inhibitor B02: Scalar Impact of N3-Benzylation on Target Engagement

The direct N3-benzylated derivative, RAD51 Inhibitor B02 ((E)-3-benzyl-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one), is a potent inhibitor of human RAD51 (IC50 = 27.4 µM) and exhibits target selectivity against RecA at ~250 µM . The target compound, lacking the benzyl group, presents a completely distinct selectivity and potency profile. SAR analysis on this scaffold indicates that the N3-substituent is the major driver of target potency; the unsubstituted core is essential for probing the intrinsic binding affinity of the vinylpyridylquinazolinone motif itself, serving as a true negative control for N3-substituted derivatives [1].

Fragment-Based Drug Discovery RAD51 Inhibition Scaffold Optimization Breast Cancer Research

NMDA Receptor Subunit Selectivity: The Crucial Role of a Free N3-H for NR2C/D Interaction Profiling

A landmark J. Med. Chem. study on the quinazolin-4-one backbone demonstrated that specific N3-phenyl substituted (E)-2-styrylquinazolin-4(3H)-ones achieve >50-fold selectivity for NR2C/D-containing NMDA receptors over NR2A/B receptors, and >100-fold selectivity over AMPA/kainate receptors [1]. The target compound, lacking the N3-phenyl group, is the essential core needed to dissect this ligand-receptor interaction. Replacing the N3 position abolishes this subtype selectivity; the unsubstituted scaffold therefore provides a unique tool for identifying noncompetitive NMDA receptor block dependent solely on the 2-vinylpyridyl motif, which is masked in the selective derivatives [1].

NMDA Receptor Pharmacology Subunit-Selective Antagonists Neurological Disease Models Ionotropic Glutamate Receptors

Differentiation from 5-HT and Other GPCR-Binding 4(3H)-Quinazolinones: A Scaffold Dedicated to Ionotropic Receptor Modulation

While numerous 2-substituted 4(3H)-quinazolinone libraries target GPCRs (e.g., serotonin, CB2 receptors) or kinases (EGFR, PI3K), the specific 2-(2-(3-pyridyl)vinyl) motif directs the scaffold away from these targets and toward ionotropic glutamate receptor (iGluR) binding [1]. BindingDB affinity data illustrates this divergence: a 3,4-dihydroquinazoline derivative bearing a pyridinylvinyl group shows very weak affinity (Ki > 56,000 nM) for human NMDA 2A, whereas closely related N3-substituted counterparts bind with nanomolar affinity to completely different targets like PI3Kγ (Kd = 2.6 nM) [2]. This target-specific trajectory of the unsubstituted core is a critical procurement decision point, ensuring the scaffold is only bioactive in the intended iGluR research context.

GPCR Selectivity Kinase Profiling Ionotropic Receptor Biology Off-Target Liability

Proven and Deduced Research Applications for 2-(2-(3-Pyridyl)Vinyl)Quinazolin-4-One Scaffold


Negative Control Probe for N3-Substituted RAD51 or NMDA Receptor Antagonists

In studies employing the N3-benzylated RAD51 inhibitor B02 (IC50 ~27.4 µM) or selective NR2C/D receptor antagonists, this unsubstituted core is the essential negative control. It validates that the observed DNA repair inhibition or subunit-selective channel block is strictly dependent on the N3-substituent, eliminating phenotype caused by the core vinylpyridylquinazolinone motif alone [1]. This is a mandatory experiment for rigorous SAR publication and patent filing.

Diversity-Oriented Synthesis (DOS) and Late-Stage Functionalization Anchor

The free N3-H of this scaffold is a versatile chemical handle for late-stage diversification. It allows for rapid parallel synthesis of compound libraries via straightforward N-alkylation or N-arylation without requiring orthogonal protecting group strategies. This is a proven route to generating large arrays of 2-styrylquinazolin-4(3H)-ones for screening against a panel of kinases, GPCRs, or epigenetic targets, as evidenced by the synthesis of numerous 3-substituted derivatives in the medicinal chemistry literature [2].

Fragment-Based Lead Discovery (FBLD) for Ionotropic Glutamate Receptors

Given the >100-fold selectivity window achieved by N3-substitution in the NMDA receptor program, this core fragment (MW ~249) is an ideal starting point for fragment growing or fragment-merging strategies targeting novel allosteric sites on AMPA, kainate, or NMDA receptors. Its chemically tractable N3 position allows stepwise addition of substituents to monitor gains in subunit selectivity over the existing class of noncompetitive antagonists [1].

Mechanistic Studies on Antimicrobial 2-Styrylquinazolin-4(3H)-ones

Given that 3-substituted 2-styrylquinazolin-4(3H)-ones exhibit significant antibacterial activity, including against MRSA, by inhibiting cell wall biosynthesis, this core scaffold serves as the inactive benchmark for minimum inhibitory concentration (MIC) assays. Testing this compound alongside active N3-derivatives confirms that the antimicrobial pharmacophore is the result of full scaffold elaboration, not just the 2-vinylpyridyl portion [3].

Quote Request

Request a Quote for 2-(2-(3-Pyridyl)Vinyl)Quinazolin-4-One

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.